

An In-depth Technical Guide to BOP Reagent: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *I-Bop*

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The BOP reagent, or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, is a widely utilized coupling reagent in organic synthesis, particularly in the formation of amide bonds critical for peptide synthesis.^{[1][2][3][4]} This guide provides a comprehensive overview of its chemical properties, structure, mechanism of action, and a detailed experimental protocol for its application.

Core Chemical Properties

The BOP reagent is a white crystalline powder.^{[1][5]} Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |
|-------------------|--|--------------|
| IUPAC Name | ((1H-Benzo[d][1,5,6]triazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate(V) | [1] |
| Other Names | Castro's reagent | [5][7] |
| CAS Number | 56602-33-6 | [1][5][7][8] |
| Molecular Formula | C ₁₂ H ₂₂ F ₆ N ₆ OP ₂ | [6][7][8] |
| Molecular Weight | 442.28 g/mol | [1][5][7][9] |
| Appearance | White to yellow-beige crystalline powder | [1][5][7] |
| Melting Point | 136-140 °C (277-284 °F; 409-413 K) | [1][8] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO. Insoluble in water. Partially soluble in cold water, but it reacts and decomposes. | [1][2][6][7] |
| Purity | ≥98% | [7][10] |

Chemical Structure

The BOP reagent is a phosphonium salt. Its structure consists of a central phosphorus atom bonded to the oxygen of a benzotriazole group and three dimethylamino groups. The positive charge on the phosphonium cation is balanced by a hexafluorophosphate anion.

Key structural features include:

- **Phosphonium Core:** The tetracoordinate phosphorus atom is central to its reactivity.
- **Benzotriazolyl oxy Leaving Group:** The benzotriazole moiety is an excellent leaving group, which facilitates the activation of carboxylic acids.[11]

- **Dimethylamino Groups:** These groups influence the reagent's solubility and reactivity.
- **Hexafluorophosphate Anion:** A non-coordinating anion that ensures the stability of the phosphonium salt.

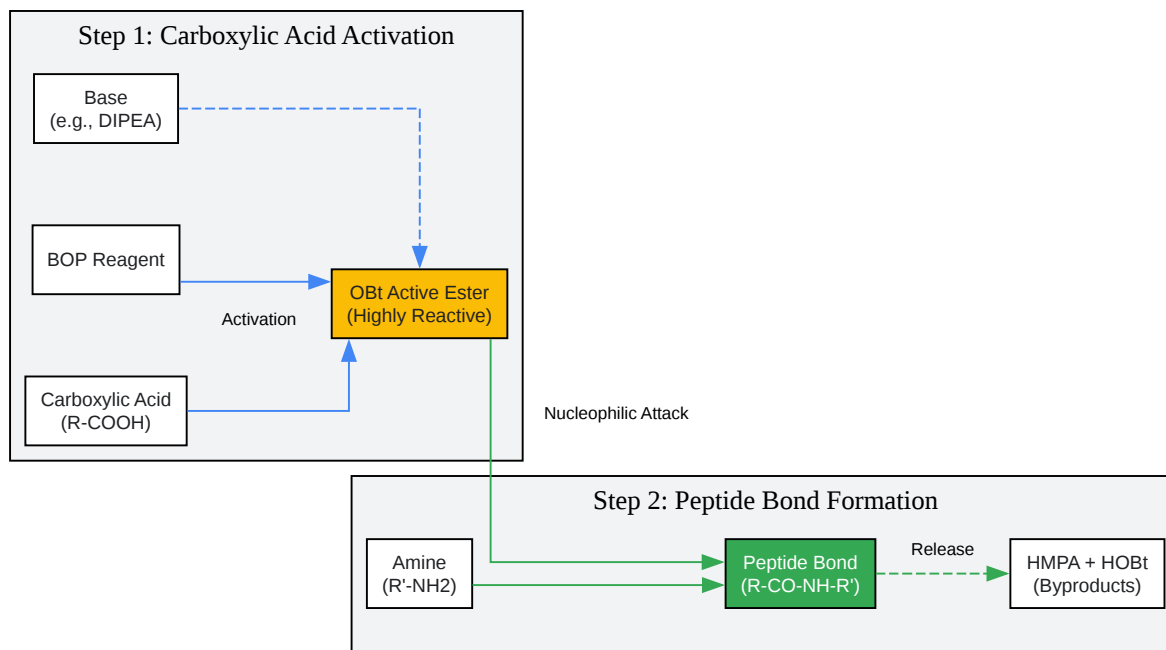
Mechanism of Action in Peptide Coupling

The primary application of the BOP reagent is to facilitate the formation of an amide bond between a carboxylic acid and an amine. This is achieved through a two-step mechanism:

- **Activation of the Carboxylic Acid:** The BOP reagent activates the carboxyl group of an amino acid to form a highly reactive OBt active ester intermediate.[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Nucleophilic Attack:** The amino group of a second amino acid then attacks the carbonyl carbon of this activated ester, leading to the formation of a peptide bond and the release of 1-hydroxybenzotriazole (HOBt).[\[3\]](#)[\[11\]](#)

This process is highly efficient and minimizes side reactions, such as racemization.[\[1\]](#)[\[12\]](#)

However, a significant drawback of using the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[\[1\]](#)[\[5\]](#)[\[7\]](#) This has led to the development of safer alternatives like PyBOP.[\[5\]](#)[\[7\]](#)



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Mechanism of BOP reagent in peptide bond formation.

Experimental Protocol: Peptide Coupling

The following is a standard protocol for a peptide coupling reaction using the BOP reagent on a solid support.

Materials:

- N-protected amino acid
- Resin with a free amino group
- BOP reagent

- Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- 1-Hydroxybenzotriazole (HOBt) solution (0.5 M in DMF, optional)

Procedure:

- Resin Preparation: Start by removing the N-terminal protecting group from the resin-bound peptide using standard deprotection protocols.[\[14\]](#)[\[15\]](#)
- Amino Acid Activation: In a separate vessel, dissolve 2.0 equivalents of the N-protected amino acid (relative to the resin substitution) in DMF (approximately 5 mL per gram of resin).[\[14\]](#)[\[15\]](#)
- Coupling Reaction:
 - Add the dissolved amino acid solution to the prepared resin.
 - Add 2.0 equivalents of a 1.0 M BOP solution in DMF.[\[14\]](#)[\[15\]](#)
 - Add 4.0 equivalents of DIPEA.[\[14\]](#)[\[15\]](#)
 - (Optional but recommended to suppress racemization) Add 2.0 equivalents of a 0.5 M HOBt solution in DMF.[\[14\]](#)[\[15\]](#)
- Reaction Monitoring: Allow the mixture to react for 10-60 minutes at room temperature.[\[14\]](#)[\[15\]](#) Monitor the reaction progress using a qualitative method such as the Kaiser test to check for the disappearance of the free primary amine.
- Washing: Once the reaction is complete (indicated by a negative Kaiser test), filter the resin and wash it sequentially with DMF, Dichloromethane (DCM), and Methanol to remove any unreacted reagents and byproducts.

Safety Considerations

The use of the BOP reagent necessitates caution due to the formation of Hexamethylphosphoramide (HMPA), a known carcinogen, as a byproduct.[\[1\]](#)[\[5\]](#)[\[7\]](#) It is crucial

to handle the BOP reagent and the reaction mixture in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety goggles.[15] Safer alternatives, such as PyBOP, which produces a less toxic byproduct, are often preferred.[5][7]

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- To cite this document: BenchChem. [An In-depth Technical Guide to BOP Reagent: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572877#bop-reagent-chemical-properties-and-structure]

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